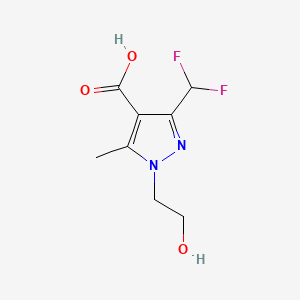
3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a difluoromethyl group, a hydroxyethyl group, and a carboxylic acid group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
The synthesis of 3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group, hydroxyethyl group, and carboxylic acid group through various chemical reactions. The reaction conditions often involve the use of specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.
Industrial production methods may involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
科学研究应用
3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(trifluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methyl-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for various applications in scientific research and industry.
属性
分子式 |
C8H10F2N2O3 |
|---|---|
分子量 |
220.17 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-(2-hydroxyethyl)-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10F2N2O3/c1-4-5(8(14)15)6(7(9)10)11-12(4)2-3-13/h7,13H,2-3H2,1H3,(H,14,15) |
InChI 键 |
PXEXNESPPUQBPI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCO)C(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


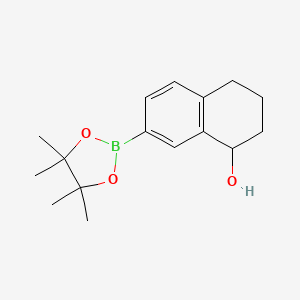

![3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}piperidine-2,6-dione](/img/structure/B13467564.png)

![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
![Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13467582.png)
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)

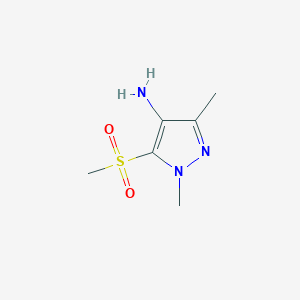
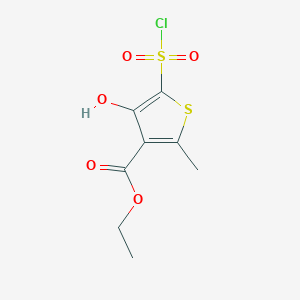
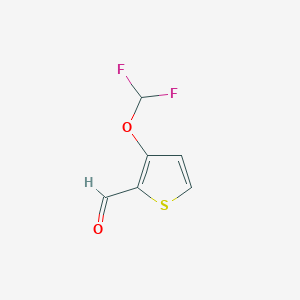
![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)


